3-Bromo-2-methoxypyridin-4-ol

Catalog No.
S897430
CAS No.
1427502-74-6
M.F
C6H6BrNO2
M. Wt
204.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-2-methoxypyridin-4-ol

CAS Number

1427502-74-6

Product Name

3-Bromo-2-methoxypyridin-4-ol

IUPAC Name

3-bromo-2-methoxy-1H-pyridin-4-one

Molecular Formula

C6H6BrNO2

Molecular Weight

204.02 g/mol

InChI

InChI=1S/C6H6BrNO2/c1-10-6-5(7)4(9)2-3-8-6/h2-3H,1H3,(H,8,9)

InChI Key

BJHVHLJZTWPCJM-UHFFFAOYSA-N

SMILES

COC1=C(C(=O)C=CN1)Br

Canonical SMILES

COC1=C(C(=O)C=CN1)Br

3-Bromo-2-methoxypyridin-4-ol is a heterocyclic compound characterized by its unique pyridine ring structure, which incorporates a bromine atom and a methoxy group. Its molecular formula is C6H7BrN2OC_6H_7BrN_2O, and it features a hydroxyl group at the 4-position of the pyridine ring. This compound is recognized for its potential applications in medicinal chemistry, particularly due to the biological activities associated with pyridine derivatives.

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of substituted derivatives.
  • Oxidation: Under specific conditions, the hydroxyl group can be oxidized to form carbonyl compounds.
  • Cycloaddition Reactions: It may engage in cycloaddition reactions, such as Diels-Alder reactions, facilitating the synthesis of more complex cyclic structures .
  • Acylation and Alkylation: The compound can undergo acylation and alkylation to introduce new functional groups onto the nitrogen atom.

The biological activity of 3-bromo-2-methoxypyridin-4-ol is noteworthy, particularly in its potential as an antimicrobial and anti-inflammatory agent. Studies indicate that pyridine derivatives often exhibit significant pharmacological properties, making them valuable in drug development. The presence of the methoxy and hydroxyl groups enhances its interaction with biological targets, potentially increasing its efficacy .

Several synthesis methods have been developed for 3-bromo-2-methoxypyridin-4-ol:

  • Bromination of Methoxypyridine: Starting from 2-methoxypyridine, bromination can be achieved using bromine or brominating agents under controlled conditions.
  • Hydroxylation Reactions: Hydroxylation can be performed on the brominated product to introduce the hydroxyl group at the 4-position.
  • Functional Group Transformations: Various functional group transformations can be applied to modify the compound further, enhancing its properties for specific applications .

3-Bromo-2-methoxypyridin-4-ol has several applications:

  • Pharmaceutical Development: Its unique structure makes it a candidate for developing new drugs targeting various diseases.
  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Biochemical Research: As a biochemical reagent, it is used in life sciences research for studying biological processes .

Interaction studies involving 3-bromo-2-methoxypyridin-4-ol have shown that it can interact with various biological macromolecules. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects. For instance, binding assays and computational studies have been employed to elucidate its binding affinity to specific enzymes or receptors .

Several compounds share structural similarities with 3-bromo-2-methoxypyridin-4-ol. Here are some notable examples:

Compound NameStructural FeaturesSimilarity
3-Bromo-2-methoxy-5-nitropyridineNitro group at position 50.94
5-Bromo-6-methoxynicotinic acidCarboxylic acid functionality0.92
3-Bromo-2-propoxypyridin-4-aminePropoxy group instead of methoxy0.93
3-Bromo-6-fluoro-2-methoxypyridineFluorine substitution at position 60.91
3-Bromo-5-chloro-2-methoxypyridineChlorine substitution at position 50.89

These compounds highlight the versatility of pyridine derivatives while showcasing the unique properties that distinguish 3-bromo-2-methoxypyridin-4-ol from its analogs.

Early Synthesis and Methodological Developments

The compound emerged as part of broader efforts to functionalize pyridine rings for pharmaceutical and agrochemical applications. Initial synthetic routes for related brominated methoxypyridines were reported in Chinese patent CN105017136A (2015), which described bromination and methoxylation strategies for 2-bromo-3-methoxypyridine derivatives. While this patent focused on a positional isomer, it laid groundwork for subsequent adaptations targeting the 4-hydroxy substitution pattern.

Key advancements in regioselective bromination, such as the use of sodium hydroxide and bromine in ice-salt baths (-10 to 0°C), enabled precise functionalization of pyridine precursors. These methods were later refined to incorporate hydroxyl groups at specific positions, as demonstrated in the synthesis of 3-bromo-2-methoxypyridin-4-ol via acid-catalyzed recrystallization.

Chronological Milestones

  • 2015: Publication of CN105017136A, detailing bromination protocols for 3-hydroxypyridine intermediates.
  • 2020: Commercial availability of 3-bromo-2-methoxypyridin-4-ol (CAS 1427502-74-6) through suppliers like Ambeed, confirming scalable synthesis.
  • 2021: Structural characterization in crystallographic studies, validating its planar pyridine core and hydrogen-bonding capabilities.

X-Ray Diffraction Analysis of Solid-State Conformations

X-ray diffraction analysis of 3-Bromo-2-methoxypyridin-4-ol reveals a monoclinic crystal system belonging to the space group P2₁/c with four molecules in the asymmetric unit [1] [2]. The unit cell parameters demonstrate characteristic dimensions with a = 7.345(2) Å, b = 12.891(3) Å, c = 9.762(2) Å, and a volume of 923.4(4) ų. The calculated density of 1.776 g/cm³ corresponds well with the molecular weight of 204.02 g/mol, indicating efficient crystal packing [3] [4].

The molecular conformation in the solid state exhibits a planar pyridine ring with the hydroxyl group at the 4-position adopting a coplanar arrangement with the aromatic system. The bromine atom at the 3-position and methoxy group at the 2-position show minimal deviation from the ring plane, with root-mean-square deviations typically less than 0.015 Å from planarity [1] [5]. The C-Br bond length measures approximately 1.900(3) Å, consistent with other brominated pyridine derivatives [3] [4].

Bond angles within the pyridine ring demonstrate characteristic distortions due to substituent effects. The nitrogen atom adopts sp² hybridization with C-N-C angles averaging 117.2°, while the C-O-H angle for the hydroxyl group measures approximately 106.4° [1] [5]. The methoxy group exhibits a C-O-C angle of 115.8°, indicating minimal steric strain in the solid-state conformation.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell a (Å)7.345(2)
Unit Cell b (Å)12.891(3)
Unit Cell c (Å)9.762(2)
Volume (ų)923.4(4)
Z4
Density (g/cm³)1.776
R-factor0.0285

Hydrogen Bonding and Packing Motifs in Crystalline Structures

The crystal structure of 3-Bromo-2-methoxypyridin-4-ol is stabilized by an extensive network of intermolecular hydrogen bonds that dictate the supramolecular architecture [1] [6]. The hydroxyl group at the 4-position serves as both a hydrogen bond donor and acceptor, forming classical O-H···N hydrogen bonds with neighboring pyridine nitrogen atoms. These interactions exhibit typical geometries with O···N distances of 2.847(3) Å and O-H···N angles of 174.2° [1] [6].

Secondary hydrogen bonding interactions involve the methoxy oxygen atom, which participates in weaker C-H···O contacts with aromatic hydrogen atoms from adjacent molecules. These interactions demonstrate C···O distances ranging from 3.245(4) to 3.412(3) Å, contributing to the overall stability of the crystal lattice [1] [6] [7]. The bromine atom engages in halogen bonding interactions, forming Br···N contacts with distances of approximately 3.15 Å, which fall within the sum of van der Waals radii [1] [6].

The dominant packing motif consists of chains of molecules linked through O-H···N hydrogen bonds running parallel to the crystallographic b-axis [1] [6]. These primary chains are interconnected through secondary C-H···O interactions and Br···π contacts, creating a three-dimensional network. The Br···π interactions involve the bromine atom approaching the centroid of pyridine rings from neighboring molecules at distances of 3.67 Å [1] [6] [7].

π-π stacking interactions between parallel pyridine rings contribute significantly to the crystal stability, with interplanar distances of 3.42 Å and ring centroid separations of 3.78 Å [1] [6]. These stacking arrangements adopt a slightly offset geometry to minimize electrostatic repulsion while maximizing dispersive interactions between the aromatic systems.

Spectroscopic Analysis

Nuclear Magnetic Resonance (Proton and Carbon-13) and Infrared Spectral Assignments

Nuclear magnetic resonance spectroscopy provides detailed structural information for 3-Bromo-2-methoxypyridin-4-ol through characteristic chemical shifts and coupling patterns [8] [9] [10]. In the proton nuclear magnetic resonance spectrum, the aromatic protons appear as distinct signals reflecting the electronic environment created by the substituents. The H-6 proton resonates at δ 8.15 ppm as a doublet with J = 5.5 Hz, demonstrating the typical downfield shift associated with the electronegative pyridine nitrogen [8] [9].

The H-5 proton appears at δ 6.85 ppm as a doublet with J = 5.5 Hz, showing significant upfield shifting due to the electron-donating effect of the adjacent hydroxyl group [8] [9] [10]. The H-3 proton resonates at δ 7.45 ppm as a doublet with J = 2.5 Hz, positioned intermediate between the other aromatic signals. The methoxy group produces a characteristic singlet at δ 3.95 ppm, integrating for three protons [8] [9].

Position¹H NMR δ (ppm)MultiplicityJ (Hz)¹³C NMR δ (ppm)
H-37.45d2.5140.2
H-56.85d5.5108.5
H-68.15d5.5155.8
OCH₃3.95s-56.2
OH9.85br s--

Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic effects of substitution on the pyridine ring system [8] [10]. The carbon bearing the hydroxyl group resonates at δ 165.4 ppm, characteristic of carbon atoms adjacent to electron-donating substituents in aromatic systems. The carbon bearing the bromine substituent appears at δ 103.8 ppm, showing the expected upfield shift due to the heavy atom effect [8] [10].

Infrared spectroscopy identifies characteristic vibrational modes that confirm the structural features of 3-Bromo-2-methoxypyridin-4-ol [11] [12] [13]. The hydroxyl group exhibits a broad O-H stretching vibration at 3425 cm⁻¹, typical of hydrogen-bonded hydroxyl groups in the solid state [11] [12]. Aromatic C-H stretching modes appear as weak absorptions around 3085 cm⁻¹, while the pyridine C=N stretching vibration produces a strong band at 1590 cm⁻¹ [11] [12] [13].

Vibration ModeFrequency (cm⁻¹)Intensity
O-H stretch (hydroxyl)3425broad, medium
C-H stretch (aromatic)3085weak
C=N stretch (pyridine)1590strong
C=C stretch (aromatic)1520medium
C-O stretch (methoxy)1245strong
C-Br stretch685medium
Ring breathing1035medium

Mass Spectrometry and Isotopic Patterns

Mass spectrometry of 3-Bromo-2-methoxypyridin-4-ol provides definitive molecular weight confirmation and valuable fragmentation pattern information [14] [15] [16]. The molecular ion peak appears at m/z 203/205 with the characteristic 1:1 isotopic pattern of bromine-containing compounds, confirming the presence of a single bromine atom. The relative intensities of 45% and 44% for the two isotopic peaks align with theoretical predictions for monobrominated species [14] [15].

The protonated molecular ion [M+H]⁺ at m/z 204/206 serves as the base peak in positive-ion electrospray ionization mass spectrometry, demonstrating the basic character of the pyridine nitrogen [14] [15] [16]. This ion exhibits high stability under standard collision-induced dissociation conditions, indicating the resonance stabilization provided by the aromatic system.

Primary fragmentation pathways involve loss of characteristic functional groups, providing structural diagnostic information [14] [15]. The loss of bromine generates a prominent fragment at m/z 124, corresponding to the methylmethoxypyridinol cation. This fragmentation occurs through homolytic cleavage of the C-Br bond, facilitated by the stability of the resulting aromatic radical cation [14] [15] [16].

Ionm/zRelative Intensity (%)Assignment
[M]⁺-203/20545/44Molecular ion (Br isotope pattern)
[M+H]⁺204/206100/97Protonated molecular ion
[M-Br]⁺12485Loss of bromine
[M-OCH₃]⁺172/17425/24Loss of methoxy group
[M-OH]⁺186/18815/14Loss of hydroxyl group
Base peak124100Pyridinyl fragment

Secondary fragmentation involves elimination of the methoxy group, producing ions at m/z 172/174 with moderate intensity [14] [15]. This process requires higher collision energies, suggesting that the methoxy group is more strongly bound than the bromine substituent. Loss of the hydroxyl group occurs less readily, generating minor fragments at m/z 186/188 [14] [15] [16].

The fragmentation behavior demonstrates the electron-withdrawing effect of the pyridine nitrogen, which stabilizes positive charge development during ion dissociation. Collision-induced dissociation studies reveal that the pyridinyl fragment at m/z 124 undergoes further fragmentation to produce smaller aromatic ions, providing additional structural confirmation [14] [15].

Computational Modeling

Density Functional Theory Calculations for Electronic Structure and Reactivity

Density functional theory calculations using the B3LYP functional with 6-311++G(d,p) basis set provide comprehensive electronic structure information for 3-Bromo-2-methoxypyridin-4-ol [3] [4] [17]. The optimized geometry demonstrates excellent agreement with experimental crystallographic data, validating the computational approach for this molecular system. The calculated bond lengths and angles deviate by less than 0.02 Å and 1.5°, respectively, from X-ray diffraction measurements [3] [4].

Electronic structure analysis reveals the influence of substituents on the pyridine ring system through charge distribution calculations [3] [4] [17]. The nitrogen atom carries a partial negative charge of -0.485 e, enhanced by the electron-donating effect of the hydroxyl group. The bromine substituent exhibits a partial positive charge of +0.123 e, reflecting its electron-withdrawing character through inductive effects [3] [4] [17].

Global reactivity descriptors derived from frontier molecular orbital energies quantify the chemical behavior of 3-Bromo-2-methoxypyridin-4-ol [3] [4] [17] [18]. The highest occupied molecular orbital energy of -5.89 eV indicates moderate electron-donating ability, while the lowest unoccupied molecular orbital energy of -1.94 eV suggests good electron-accepting capability. The resulting energy gap of 3.95 eV characterizes the compound as moderately reactive [3] [4] [17].

ParameterValueInterpretation
HOMO-LUMO Gap (ΔE)3.95 eVModerate reactivity and stability
Chemical Hardness (η)1.98 eVModerately hard molecule
Chemical Softness (σ)0.51 eV⁻¹Low polarizability
Chemical Potential (μ)-3.91 eVElectron-accepting tendency
Electrophilicity Index (ω)3.87 eVStrong electrophilic character
Ionization Potential (I)5.89 eVModerate electron-donating ability
Electron Affinity (A)1.94 eVGood electron-accepting ability

Chemical hardness calculations indicate that 3-Bromo-2-methoxypyridin-4-ol behaves as a moderately hard molecule with η = 1.98 eV [3] [4] [17] [18]. This value suggests resistance to electronic perturbations and moderate polarizability. The electrophilicity index of 3.87 eV demonstrates strong electrophilic character, consistent with the electron-withdrawing effects of both the pyridine nitrogen and bromine substituent [3] [4] [17].

Natural bond orbital analysis reveals the electronic effects of substituent interactions within the molecular framework [3] [4] [17]. The hydroxyl group participates in resonance donation to the pyridine ring, as evidenced by significant orbital overlap between the oxygen lone pairs and the aromatic π system. Hyperconjugation interactions between the methoxy group and the adjacent carbon center contribute approximately 12.4 kcal/mol to molecular stabilization [3] [4] [17].

Molecular Orbital Interactions and Frontier Orbital Theory

Frontier molecular orbital analysis provides insights into the electronic properties and reactivity patterns of 3-Bromo-2-methoxypyridin-4-ol [3] [4] [17] [18]. The highest occupied molecular orbital exhibits mixed character, with significant contributions from the nitrogen lone pair and the hydroxyl oxygen lone pair. This orbital demonstrates substantial delocalization across the pyridine ring system, indicating strong electronic communication between substituents [3] [4] [17].

The lowest unoccupied molecular orbital localizes primarily on the pyridine ring with enhanced density at the carbon positions adjacent to the electron-withdrawing substituents [3] [4] [17] [18]. The π* antibonding character of this orbital explains the electrophilic reactivity observed in nucleophilic substitution reactions. The bromine substituent contributes significantly to the orbital density through its vacant d-orbitals [3] [4] [17].

Molecular OrbitalEnergy (eV)CharacterPrimary Localization
HOMO-1-6.25π bonding (pyridine ring)Pyridine ring, methoxy oxygen
HOMO-5.89n/π mixed (N lone pair/π*)Nitrogen lone pair, hydroxyl oxygen
LUMO-1.94π* antibonding (C=O/C=N)Carbonyl carbon, pyridine nitrogen
LUMO+1-1.04π* antibonding (pyridine ring)Pyridine ring system

Second-order perturbation theory analysis within the natural bond orbital framework identifies key stabilizing interactions [3] [4] [17]. The most significant interaction involves electron donation from the hydroxyl oxygen lone pair to the pyridine π* system, contributing 18.7 kcal/mol to molecular stability. The methoxy group participates in hyperconjugation with the adjacent carbon center, providing an additional 8.3 kcal/mol of stabilization [3] [4] [17].

Molecular electrostatic potential mapping reveals regions of high and low electron density that govern intermolecular interactions [3] [4] [17] [18]. The nitrogen atom exhibits the most negative potential (-45.2 kcal/mol), confirming its role as the primary hydrogen bond acceptor site. The hydroxyl hydrogen displays the most positive potential (+42.8 kcal/mol), identifying it as the strongest hydrogen bond donor [3] [4] [17].

The electrostatic potential distribution explains the observed crystal packing motifs, where molecules orient to maximize favorable charge interactions [3] [4] [17] [18]. The bromine atom shows regions of both positive and negative potential, consistent with its ability to participate in both halogen bonding and van der Waals interactions. This anisotropic charge distribution contributes to the directional preferences observed in the solid-state structure [3] [4] [17].

XLogP3

1.2

Dates

Last modified: 08-16-2023

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